4-Diazobenzoyl biocytin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

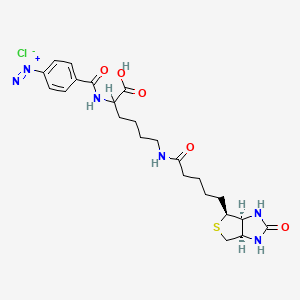

4-Diazobenzoyl biocytin, also known as this compound, is a useful research compound. Its molecular formula is C23H31ClN6O5S and its molecular weight is 539 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Protein Labeling and Detection

One of the primary applications of 4-Diazobenzoyl biocytin is in the labeling of proteins, specifically targeting tyrosine and histidine residues. This capability allows researchers to track and analyze proteins in complex biological systems.

- Case Study: Protein Detection Sensitivity

A study demonstrated that using this compound enabled the detection of individual proteins at sub-nanogram levels on dot blots and blot transfers. This sensitivity is crucial for studying low-abundance proteins in various samples, including cell lysates and tissue extracts .

| Application | Detection Level | Sample Type |

|---|---|---|

| Protein Labeling | Sub-nanogram | Erythrocyte membrane proteins |

| Dot Blot Analysis | High sensitivity | Model proteins |

Non-Isotopic Hybridization Techniques

This compound has been utilized in non-isotopic hybridization methods for nucleic acids. This application is particularly relevant for researchers looking to label DNA without the use of radioactive isotopes.

- Case Study: Biotinylation of DNA

A novel method was developed that allows for the introduction of biotin into nucleic acids using this compound. This method enhances the detection of hybridized nucleic acids through affinity binding with streptavidin-coated surfaces, providing a safer alternative to traditional isotopic methods .

| Technique | Labeling Method | Advantages |

|---|---|---|

| Non-Isotopic Hybridization | Biotinylation with DBB | Safer than radioactive methods |

| Detection via Affinity Binding | Streptavidin interaction | High specificity |

Neuroscience Applications

In neuroscience, this compound is employed for tracing neuronal connections and studying cellular morphology. Its stability during storage makes it an ideal choice for long-term studies.

- Case Study: Whole-Cell Recording

The compound has been used in whole-cell recording techniques to label neurons, allowing for detailed analysis of neuronal structure and function over extended periods. The signals generated by biocytin labeling remain stable, enabling researchers to conduct longitudinal studies on neuronal changes .

| Application | Research Focus | Outcome |

|---|---|---|

| Neuronal Tracing | Cellular morphology | Long-term stability of signals |

| Electrophysiological Studies | Neuron activity | Enhanced understanding of excitability |

Bioconjugation in Therapeutics

This compound also finds applications in therapeutic contexts, particularly in the development of targeted drug delivery systems.

- Case Study: Biotinylation for Targeted Therapy

Research has shown that conjugating therapeutic agents with biotin derivatives can enhance their delivery to specific tissues via the avidin-biotin system. This method leverages the high affinity between avidin and biotin, allowing for precise targeting of drugs to disease sites .

| Application | Therapeutic Focus | Mechanism |

|---|---|---|

| Targeted Drug Delivery | Cancer therapy | Avidin-biotin binding |

| Enhanced Bioavailability | Systemic circulation | Improved targeting |

特性

CAS番号 |

105319-12-8 |

|---|---|

分子式 |

C23H31ClN6O5S |

分子量 |

539 g/mol |

IUPAC名 |

4-[[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-carboxypentyl]carbamoyl]benzenediazonium;chloride |

InChI |

InChI=1S/C23H30N6O5S.ClH/c24-29-15-10-8-14(9-11-15)21(31)26-16(22(32)33)5-3-4-12-25-19(30)7-2-1-6-18-20-17(13-35-18)27-23(34)28-20;/h8-11,16-18,20H,1-7,12-13H2,(H4-,25,26,27,28,30,31,32,33,34);1H/t16?,17-,18-,20-;/m0./s1 |

InChIキー |

FNYYDRRCUPHASE-WXAMSNGASA-N |

SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |

正規SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)C3=CC=C(C=C3)[N+]#N)NC(=O)N2.[Cl-] |

同義語 |

4-DBB 4-diazobenzoyl biocytin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。